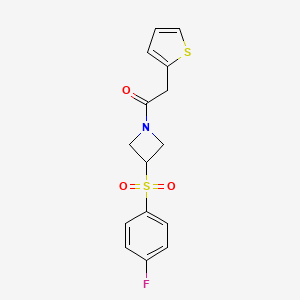

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound featuring a central ethanone core substituted with a thiophen-2-yl group and a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl moiety. The 4-fluorophenylsulfonyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic effects.

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S2/c16-11-3-5-13(6-4-11)22(19,20)14-9-17(10-14)15(18)8-12-2-1-7-21-12/h1-7,14H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWAROLUXSGZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₄FNO₃S₂

Molecular Weight: 339.4 g/mol

CAS Number: 1797176-69-2

The compound contains a sulfonamide group, an azetidine ring, and a thiophene moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances binding affinity to target proteins, while the azetidine structure provides rigidity that can improve specificity in interactions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival.

- Receptor Modulation: It may interact with receptors involved in various cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves the inhibition of key enzymes necessary for bacterial cell wall synthesis.

-

Anticancer Properties

- Research has shown potential anticancer activity, particularly through the inhibition of specific cancer cell lines. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

-

Neuroprotective Effects

- Emerging studies suggest that the compound could have neuroprotective effects, potentially through the inhibition of beta-secretase activity, which is implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid-beta plaque formation, a hallmark of the disease.

Case Studies

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(4-fluorophenoxy)azetidine | Similar azetidine core | Antimicrobial |

| 1-Benzhydryl-3-(2-fluorophenoxy)azetidine | Variations in substituents | Moderate anticancer |

| 1-Benzhydryl-3-(3-fluorophenoxy)azetidine | Different fluorine position | Limited neuroprotection |

Comparison with Similar Compounds

Core Structural Variations

The compound’s azetidine ring contrasts with six-membered nitrogen heterocycles in analogues. For example:

- Piperazine-based derivatives (e.g., 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone, ): Piperazine offers greater flexibility and hydrogen-bonding capacity, which may improve solubility but reduce target specificity compared to azetidine’s rigidity.

- Tetrazolylthio-piperazine derivatives (e.g., compounds 7e–7k, ): These feature tetrazole rings, which mimic carboxylate groups and enhance bioactivity. However, the absence of a thiophen-2-yl group limits direct comparison.

Sulfonyl Group Modifications

The 4-fluorophenylsulfonyl group is a common motif in bioactive compounds:

- MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone, ): Lacks a sulfonyl group but shares the thiophen-2-yl-ethanone core.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.